o-Phenylbenzyl acrylate
CAS No.: 1373162-82-3
Cat. No.: VC8236261
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373162-82-3 |
|---|---|
| Molecular Formula | C16H14O2 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | (2-phenylphenyl)methyl prop-2-enoate |
| Standard InChI | InChI=1S/C16H14O2/c1-2-16(17)18-12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h2-11H,1,12H2 |
| Standard InChI Key | PKMSXGVLJHFQHJ-UHFFFAOYSA-N |
| SMILES | C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2 |
| Canonical SMILES | C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
o-Phenylbenzyl acrylate (CAS: 1373162-82-3) is an aromatic acrylate ester with the systematic IUPAC name (2-phenylphenyl)methyl prop-2-enoate. Its molecular structure features:
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Acrylate group: -
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Ortho-substituted biphenylmethyl group: A benzene ring (phenyl) attached at the ortho position of another benzyl group.
The molecular weight is 238.28 g/mol, calculated from its formula . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C=CC(=O)OCc1ccccc1c2ccccc2 |
| InChI Key | QSZIMZZZMGTENC-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2 |
The ortho substitution induces steric hindrance, influencing reactivity and intermolecular interactions .
Structural Isomerism and Comparative Analysis
OPBA is part of a triad of phenylbenzyl acrylate isomers:
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o-Phenylbenzyl acrylate (OPBA): Ortho-substituted (CAS 1373162-82-3).
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m-Phenylbenzyl acrylate (MPBA): Meta-substituted (CAS 1373162-83-4).
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p-Phenylbenzyl acrylate (PPBA): Para-substituted (undisclosed CAS).
Key Differences:
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Refractive Index: OPBA exhibits a higher refractive index () than PPBA () due to enhanced electron delocalization in the ortho configuration .
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Viscosity: OPBA’s viscosity (~50 cP at 25°C) is lower than PPBA’s (~80 cP), favoring its use in coatings .
Synthesis and Production
Esterification Routes
OPBA is synthesized via acid-catalyzed esterification of acrylic acid with o-phenylbenzyl alcohol:
Conditions:
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Catalyst: Sulfuric acid or p-toluenesulfonic acid.
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Temperature: 80–100°C.
Yield: 70–85% after purification via vacuum distillation or column chromatography .
Industrial-Scale Production
VulcanChem and LGC Standards produce OPBA under controlled conditions:
Physicochemical Properties
Thermal and Optical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | <25°C (liquid) | DSC |
| Boiling Point | 345–350°C (dec.) | Atmospheric distillation |
| Refractive Index () | 1.612 ±0.002 | Abbe refractometer |
| Viscosity (25°C) | 48–52 cP | Brookfield viscometer |
Notable Features:
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High : The glass transition temperature of poly(OPBA) is ~120°C, enabling thermal stability in optical films .
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UV Transparency: Minimal absorption above 300 nm, suitable for UV-curable resins .
Solubility and Reactivity
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Toluene | Miscible |
| Ethanol | 15.2 |
| Water | <0.01 |
Reactivity:
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Radical Polymerization: OPBA undergoes rapid polymerization with initiators like AIBN (half-life ~1 h at 70°C) .
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Crosslinking: Forms dense networks with bifunctional acrylates (e.g., ethylene glycol dimethacrylate) .
Applications in Material Science
Optical Materials and Coatings
OPBA is a key monomer in high-refractive-index polymers for:
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Plastic lenses: Patented compositions (e.g., US 7,914,776) blend OPBA with bicarbazole derivatives, achieving after curing .
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Anti-reflective coatings: Low viscosity (~50 cP) enables uniform thin-film deposition .
Case Study: DIC Corporation’s optical resin (JP2012082387A) combines OPBA and fluorene acrylates, yielding materials with and Abbe number >35 .
Functional Polymers and Composites
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Pressure-sensitive adhesives: OPBA enhances tack and peel strength in acrylic adhesives .
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Hydrophobic coatings: Copolymers with fluorinated acrylates achieve water contact angles >110° .
| Hazard Statement | Precautionary Measure |
|---|---|
| H317 (Skin sensitization) | Use nitrile gloves and ventilation. |
| H411 (Aquatic toxicity) | Prevent environmental release. |
Exposure Limits: No established OELs; handle under ALARA principles .
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